3-Cyanopropanoyl chloride
CAS No.: 17790-82-8
Cat. No.: VC21324419
Molecular Formula: C4H4ClNO
Molecular Weight: 117.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17790-82-8 |
|---|---|
| Molecular Formula | C4H4ClNO |
| Molecular Weight | 117.53 g/mol |
| IUPAC Name | 3-cyanopropanoyl chloride |
| Standard InChI | InChI=1S/C4H4ClNO/c5-4(7)2-1-3-6/h1-2H2 |
| Standard InChI Key | RFKNPEMBDLIVCU-UHFFFAOYSA-N |
| SMILES | C(CC(=O)Cl)C#N |
| Canonical SMILES | C(CC(=O)Cl)C#N |
Introduction
Chemical Structure and Properties
3-Cyanopropanoyl chloride possesses a linear carbon skeleton with functional groups that significantly influence its physical and chemical behavior. The molecule consists of a three-carbon chain with a terminal cyano group at one end and a carbonyl chloride group at the other. This structural arrangement creates a compound with distinct reactivity patterns and physical properties that make it suitable for specific synthetic applications.
Structural Features
The molecule contains four carbon atoms arranged in a chain, with the cyano group (-C≡N) attached to carbon-3 and the carbonyl chloride group (-COCl) attached to carbon-1. The complete IUPAC name is 3-cyanopropanoyl chloride, reflecting this structural arrangement. The compound's molecular formula is C₄H₄ClNO, with a molecular weight of 117.53 g/mol.
Physical Properties
The following table summarizes the key physical properties of 3-cyanopropanoyl chloride:
| Property | Value |
|---|---|
| Physical State | Colorless to pale yellow liquid |
| Molecular Weight | 117.53 g/mol |
| Molecular Formula | C₄H₄ClNO |
| CAS Number | 17790-82-8 |
| IUPAC Name | 3-cyanopropanoyl chloride |
| InChI | InChI=1S/C4H4ClNO/c5-4(7)2-1-3-6/h1-2H2 |
| Canonical SMILES | C(CC(=O)Cl)C#N |
Synthesis Methods
The preparation of 3-cyanopropanoyl chloride can be accomplished through several synthetic routes, with the most common approach involving the chlorination of the corresponding carboxylic acid. These methods vary in efficiency, scale applicability, and the purity of the final product.
Laboratory Scale Synthesis
The standard laboratory synthesis involves the reaction of 3-cyanopropanoic acid with thionyl chloride (SOCl₂) under reflux conditions. In this reaction, thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group (-COOH) into a carbonyl chloride group (-COCl). The reaction generates sulfur dioxide and hydrogen chloride as byproducts, which are typically removed through appropriate ventilation or trapping systems. The reaction can be represented by the following equation:
3-Cyanopropanoic acid + Thionyl chloride → 3-Cyanopropanoyl chloride + Sulfur dioxide + Hydrogen chloride
The reaction typically requires heating under reflux conditions for several hours to ensure complete conversion. After completion, the excess thionyl chloride is removed under reduced pressure, and the crude product may undergo further purification steps such as distillation.
Industrial Production Methods
In industrial settings, the production of 3-cyanopropanoyl chloride often employs more efficient chlorinating agents and optimized reaction conditions to achieve higher yields and purity. Continuous flow reactors may be utilized to improve process efficiency, where reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control over reaction parameters and can lead to improved efficiency and scalability. Alternative chlorinating agents such as phosphorus pentachloride (PCl₅) or oxalyl chloride ((COCl)₂) may also be employed depending on specific requirements and considerations.
Chemical Reactivity
3-Cyanopropanoyl chloride exhibits diverse reactivity patterns due to its bifunctional nature, with the carbonyl chloride group being particularly reactive toward nucleophiles. Understanding these reaction pathways is essential for utilizing this compound effectively in synthetic applications.
Nucleophilic Substitution Reactions
The carbonyl chloride group (-COCl) readily undergoes nucleophilic substitution reactions with various nucleophiles to form different derivatives. These reactions generally proceed through an addition-elimination mechanism, where the nucleophile attacks the electrophilic carbonyl carbon, followed by the elimination of the chloride ion. Common nucleophiles include:
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Amines: Reaction with primary or secondary amines produces amides
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Alcohols: Reaction yields esters
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Thiols: Reaction forms thioesters
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Water: Hydrolysis generates the corresponding carboxylic acid
The nucleophilic substitution reactions typically occur under mild to moderate conditions, often requiring a base to neutralize the hydrogen chloride produced as a byproduct.
Transformations of the Cyano Group
The cyano group (-CN) in 3-cyanopropanoyl chloride can undergo various transformations, though these typically require more forceful conditions than reactions at the carbonyl chloride site. Common transformations include:
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Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to convert the cyano group to a primary amine
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Hydrolysis: Conversion to a carboxylic acid under acidic or basic conditions
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Addition reactions: With organometallic reagents to form ketones after hydrolysis
These transformations enable further functionalization of molecules derived from 3-cyanopropanoyl chloride, expanding its utility in multistep synthetic sequences.
Applications in Organic Synthesis
3-Cyanopropanoyl chloride serves as a valuable building block in organic synthesis, contributing to the preparation of various classes of compounds with significant applications in different fields. Its bifunctional nature makes it particularly useful for constructing complex molecules.
Synthesis of Pharmaceutically Active Compounds
In medicinal chemistry, 3-cyanopropanoyl chloride is employed in the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands. The compound's ability to introduce both carbonyl and cyano functionalities makes it valuable for creating structural diversity in lead optimization campaigns. Derivatives synthesized from this compound have been investigated for various therapeutic applications, particularly in developing compounds with anticonvulsant, anti-cancer, and anti-inflammatory properties.
Preparation of Specialty Chemicals
The compound finds applications in the production of specialty chemicals, including advanced materials, dyes, and agricultural chemicals. Its reactivity profile allows for selective transformations that can introduce specific functional groups into target molecules. In polymer chemistry, derivatives of 3-cyanopropanoyl chloride can serve as monomers or cross-linking agents in the preparation of functional polymers with unique properties.
Formation of Heterocyclic Compounds
The bifunctional nature of 3-cyanopropanoyl chloride makes it suitable for the construction of various heterocyclic systems. Through carefully designed reaction sequences, the compound can participate in cyclization reactions leading to nitrogen-containing heterocycles with potential applications in pharmaceutical and materials science.
Biological Activities and Applications
Compounds derived from 3-cyanopropanoyl chloride have demonstrated various biological activities, making them of interest in pharmaceutical research and development. The distinctive functional groups contribute to specific interactions with biological targets.
Pharmaceutical Applications
Derivatives of 3-cyanopropanoyl chloride have been investigated for their potential therapeutic applications in several areas:
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Anticonvulsant Activity: Some derivatives have shown promising results in seizure models, indicating potential applications in treating epilepsy and related disorders.
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Enzyme Inhibition: Certain derivatives exhibit significant inhibition against specific enzymes involved in disease processes, particularly those associated with cancer progression.
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Anti-inflammatory Properties: Some compounds synthesized using 3-cyanopropanoyl chloride as a key intermediate have demonstrated anti-inflammatory activity in various experimental models.
Structure-Activity Relationships
Research on derivatives of 3-cyanopropanoyl chloride has contributed to understanding structure-activity relationships in various biological systems. The following table summarizes representative examples of biological activities observed in derivatives of this compound:
| Derivative Structure | Biological Target | Activity Level | Potential Application |
|---|---|---|---|
| Amide derivatives | Seizure models | Moderate to high | Anticonvulsant therapy |
| Ester derivatives | Cancer-related enzymes | Variable | Anticancer agents |
| Reduced cyano derivatives | Inflammatory mediators | Moderate | Anti-inflammatory drugs |
| Heterocyclic derivatives | CNS receptors | High | Neurological disorders |
These structure-activity relationships guide further optimization efforts in drug discovery programs utilizing 3-cyanopropanoyl chloride as a synthetic intermediate.
Comparative Analysis with Similar Compounds
Comparing 3-cyanopropanoyl chloride with structurally related compounds provides insights into how specific structural features influence reactivity patterns and applications. These comparisons help researchers select the most appropriate reagent for specific synthetic tasks.
Comparison with Halogenated Analogues
3-Cyanopropanoyl chloride differs from its halogenated analogues (such as 3-chloropropanoyl chloride, 3-bromopropanoyl chloride, and 3-iodopropanoyl chloride) primarily in the nature of the functional group at the 3-position. While halogen atoms can participate in nucleophilic substitution reactions, the cyano group offers distinct reactivity and can be transformed into various functional groups, including amines, amides, and carboxylic acids. The following table compares key properties of these compounds:
| Compound | Functional Group at 3-position | Relative Reactivity of 3-position | Key Applications |
|---|---|---|---|
| 3-Cyanopropanoyl chloride | -CN | Low (nucleophilic) | Precursor to amines, amides, heterocycles |
| 3-Chloropropanoyl chloride | -Cl | Moderate (nucleophilic) | Alkylating agent, cross-linking |
| 3-Bromopropanoyl chloride | -Br | High (nucleophilic) | Reactive alkylating agent |
| 3-Iodopropanoyl chloride | -I | Very high (nucleophilic) | Highly reactive alkylating agent |
Comparison with Different Chain Lengths
The length of the carbon chain between the cyano and carbonyl chloride groups affects the compound's physical properties and influences its utility in specific applications. Shorter-chain analogues like 2-cyanoacetyl chloride show different reactivity patterns, particularly in cyclization reactions, while longer-chain analogues offer greater conformational flexibility. This structural variation provides chemists with options for designing molecules with specific spatial arrangements of functional groups.
Recent Research Developments
Recent research involving 3-cyanopropanoyl chloride has expanded its applications and improved methods for its synthesis and utilization in various chemical transformations. These developments enhance the compound's utility in contemporary chemical research.
Synthetic Methodology Advancements
Recent methodological advancements have improved the efficiency and selectivity of reactions involving 3-cyanopropanoyl chloride. These include:
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Development of milder reaction conditions for acylation reactions, reducing side reactions and improving yields.
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Use of novel catalysts to achieve selective transformations of either the carbonyl chloride or cyano group while leaving the other intact.
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Application of flow chemistry techniques for safer handling and improved scalability of reactions involving this reactive compound.
New Applications in Materials Science
Emerging applications of 3-cyanopropanoyl chloride and its derivatives in materials science include:
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Development of functionalized polymers with specific physical or chemical properties.
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Creation of materials with responsive characteristics for sensing applications.
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Synthesis of precursors for electronically active materials used in organic electronics.
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